

Brepocitinib dermal biopsy vs dOFM concentration accuracy

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Compound Focus: Brepocitinib

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dOFM vs. Biopsy: Quantitative Comparison

The table below summarizes key quantitative findings from an *in vivo* pig model study after one week of topical **brepocitinib** application, which directly addresses the core of your query [1].

Parameter	dOFM Method	Biopsy Method
Measured Compartment	Dermal Interstitial Fluid (dISF) [1]	Whole skin tissue (upper and lower dermis) [1]
Key Measurement	Unbound drug concentration (dISFu) [1]	Total drug concentration [1]
Brepocitinib (3%) Concentration	6.9 nM (dISFu, geometric mean) [1]	12.8 µM (upper dermis) [1]
Interpretation of Data	Reflects pharmacologically active, unbound drug concentration [1]	Includes drug bound to tissue and associated with skin appendages, overestimating bioavailable drug [1]

Parameter	dOFM Method	Biopsy Method
Precision & Variability	Sufficient intra-study precision and good inter-study reproducibility [1]	Higher and more variable values [1]
Reliability for Dermal Exposure	Considered a more robust and reliable measure [1]	Considered a less reliable measure [1]

Experimental Protocols

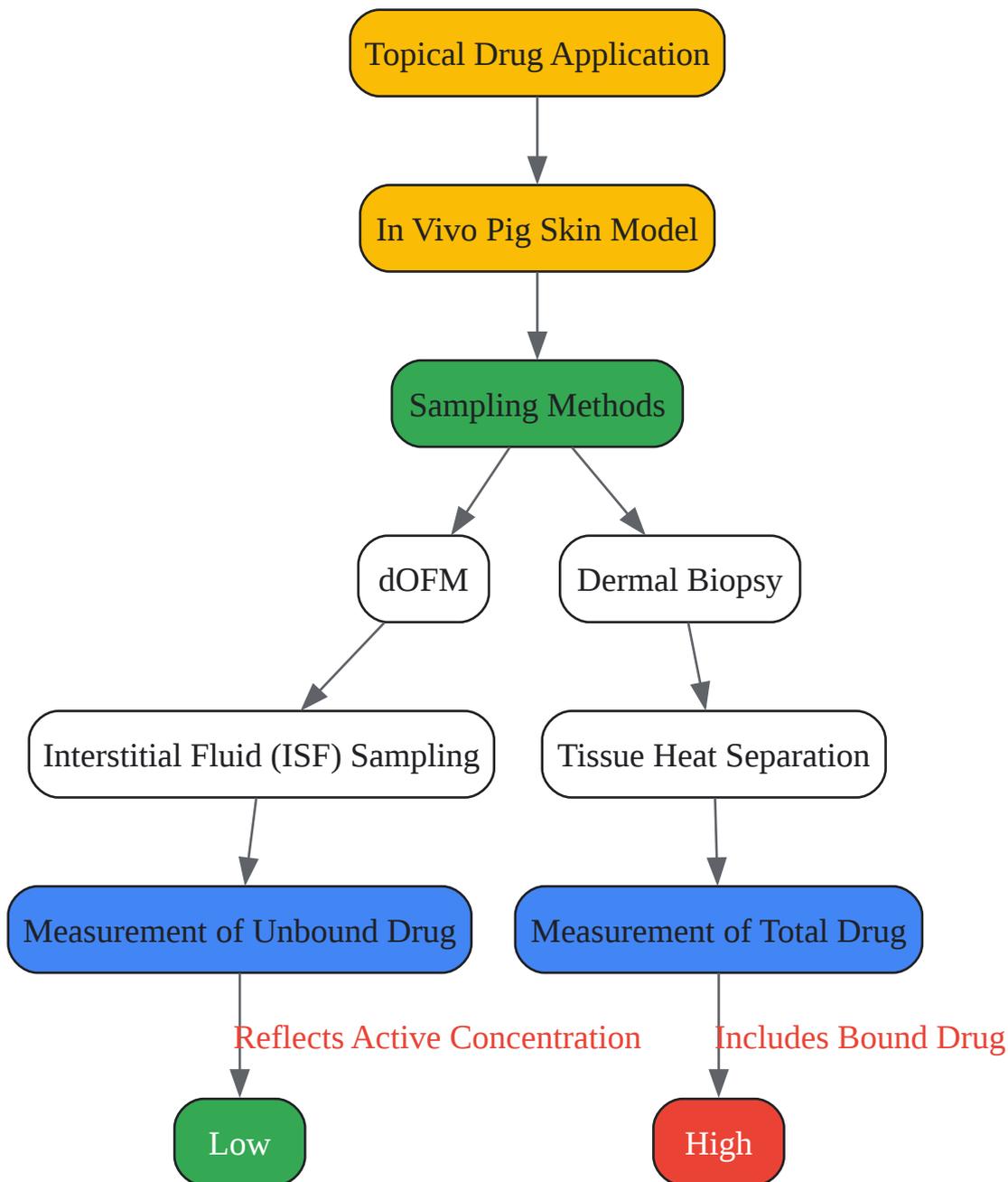
Here are the detailed methodologies for the key experiments cited from the *in vivo* pig model study [1].

Dermal Open Flow Microperfusion (dOFM)

- **Animal Model:** Domestic pigs [1].
- **Drug Administration:** Topical application of **brepocitinib** 3% cream at a rate of 2.0 mg/cm² per dose, administered twice daily (BID) for 7 days [1].
- **dOFM Sampling:**
 - On day 7, dOFM is used to sample the dermal interstitial fluid (dISF) [1].
 - The method directly provides data on both the **total** and **unbound** drug concentrations in the dISF [1].
 - The concentration of the unbound drug (dISFu) is considered the most relevant for assessing local drug efficacy [1].

Dermal Biopsy with Heat Separation

- **Sample Collection:** On day 7, clean punch biopsies are taken from the treatment area [1].
- **Heat Separation:** The biopsy samples are subjected to heat separation to isolate the upper and lower dermis layers [1].
- **Analysis:** The total drug concentration is measured in each of the separated dermal layers [1]. This method does not distinguish between bound and unbound drug.



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Frequently Asked Questions (FAQs)

Q1: Why is the drug concentration measured by dOFM so much lower than from a biopsy?

A1: The difference stems from what each method measures. dOFM samples the **interstitial fluid** and can specifically measure the **unbound drug fraction**, which is the pharmacologically active concentration. In contrast, a biopsy homogenizes the entire tissue sample, measuring the **total drug concentration**, which includes drug molecules that are bound to proteins or trapped in skin structures and are not bioavailable. The biopsy method thus tends to overestimate therapeutically relevant drug levels [1].

Q2: What is the main advantage of dOFM over biopsy for topical drug development?

A2: The primary advantage is that dOFM provides a direct measurement of the **unbound drug concentration in the target site** (dermal interstitial fluid), which aligns with the **free drug hypothesis** for predicting clinical efficacy. This makes it a more reliable and reproducible tool for making critical go/no-go decisions during drug development, as it more accurately reflects dermal exposure and potential pharmacological activity [1].

Q3: Are there any limitations to using dermal biopsies for pharmacokinetic studies?

A3: Yes. As shown in the study, dermal biopsies can be a less reliable measure of dermal exposure due to potential contributions from **drug bound to tissue and drug associated with skin appendages** (like hair follicles and sebaceous glands). This leads to higher, more variable concentrations that may not correlate well with the drug's actual efficacy [1].

Q4: For which type of drugs is dOFM particularly advantageous?

A4: dOFM is a robust method for a wide range of drugs. It was developed as an alternative to techniques like dermal microdialysis (dMD), which has a major limitation in accurately sampling **lipophilic drugs**, presumably due to high protein binding. dOFM overcomes this drawback, making it suitable for a broader spectrum of drug properties [1].

Troubleshooting Guide

Issue	Potential Cause	Suggested Solution
High variability in dOFM concentration readings between probes.	Improper probe placement, tissue reaction, or clogging.	Standardize insertion technique; use probes from a single manufacturing lot; include internal reference standards.
Biopsy results show high drug concentration but no pharmacological effect.	Measurement includes a high proportion of drug that is bound or not bioavailable.	Cross-validate with dOFM to determine the unbound, active concentration. Use biopsy data with caution for efficacy conclusions.
Discrepancy between ex vivo and in vivo dOFM data.	Lack of active blood and lymph clearance in ex vivo models.	Prioritize data from in vivo models, as they reflect the full physiological context, including absorption and clearance.

Key Technical Considerations

The provided evidence strongly supports the use of dOFM for assessing target tissue concentrations of **brepocitinib**. When planning your experiments:

- **Prioritize dOFM** when the goal is to determine the **pharmacologically active (unbound) drug concentration** at the site of action.
- **Interpret biopsy data with caution**, as it represents total drug and may overestimate the bioavailable fraction.
- The **pig model** is a robust and reproducible preclinical system for these investigations due to the anatomical and permeability similarities between pig and human skin [1].

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References

1. Study of Comparative Pharmacokinetics Between Topical... Dermal [pmc.ncbi.nlm.nih.gov]

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